3-[(4,5-Dimethyl-1,3-thiazol-2-yl)oxy]-1-azabicyclo[2.2.2]octane
Description
Properties
IUPAC Name |
2-(1-azabicyclo[2.2.2]octan-3-yloxy)-4,5-dimethyl-1,3-thiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2OS/c1-8-9(2)16-12(13-8)15-11-7-14-5-3-10(11)4-6-14/h10-11H,3-7H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXINBTLXBIESIL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)OC2CN3CCC2CC3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(4,5-Dimethyl-1,3-thiazol-2-yl)oxy]-1-azabicyclo[2.2.2]octane typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring is synthesized by reacting 2-bromo-4,5-dimethylthiazole with a suitable nucleophile, such as sodium methoxide, under reflux conditions.
Bicyclic Structure Formation: The bicyclic structure is formed by a cyclization reaction involving a precursor such as 1-azabicyclo[2.2.2]octane. This step often requires the use of a strong base like sodium hydride in an aprotic solvent such as dimethylformamide (DMF).
Coupling Reaction: The final step involves coupling the thiazole ring with the bicyclic structure using a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst such as 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of automated systems for precise control of reaction conditions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed on the bicyclic structure using reducing agents such as lithium aluminum hydride.
Substitution: The thiazole ring can participate in substitution reactions, where halogen atoms can be replaced by other functional groups using nucleophilic substitution.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid, potassium permanganate in water.
Reduction: Lithium aluminum hydride in tetrahydrofuran (THF).
Substitution: Sodium methoxide in methanol, sodium hydride in DMF.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of reduced bicyclic amines.
Substitution: Formation of various substituted thiazole derivatives.
Scientific Research Applications
Drug Design and Development
The azabicyclo[2.2.2]octane scaffold is recognized for its versatility in drug design. Research indicates that modifications to this scaffold can lead to compounds with enhanced activity against various targets:
- Muscarinic Receptors : Compounds derived from this scaffold have been explored for their interaction with muscarinic receptors, which are implicated in several central nervous system disorders such as Alzheimer's disease and schizophrenia. Studies show that these compounds can modulate cholinergic signaling, potentially improving cognitive function in affected patients .
- Sigma-1 Receptors : The compound has also been investigated for its activity at sigma-1 receptors, which play a role in neuroprotection and modulation of neurotransmitter release. This receptor's activation has been linked to reduced neuroinflammation and improved mitochondrial function .
Anticancer Activity
Research has demonstrated that thiazole derivatives exhibit significant anticancer properties. The incorporation of the thiazole group into the azabicyclo framework may enhance the compound's ability to inhibit tumor growth:
- Cytotoxicity Studies : Experimental data suggest that compounds with similar structures show promising cytotoxic effects against various cancer cell lines, including lung and colon cancer cells . The mechanism often involves the induction of apoptosis and inhibition of cell proliferation.
Antimicrobial Properties
The thiazole moiety is known for its antimicrobial properties. Compounds featuring this group have been evaluated for their effectiveness against a range of pathogens:
- Bacteriocin Quantification : A study highlighted the use of colorimetric assays involving thiazole derivatives for the quantitative measurement of bacteriocins, demonstrating their utility in microbiological research . This application underscores the importance of such compounds in developing new antimicrobial agents.
Case Study 1: Alzheimer's Disease
A clinical trial investigated a compound related to 3-[(4,5-Dimethyl-1,3-thiazol-2-yl)oxy]-1-azabicyclo[2.2.2]octane for treating mild-to-moderate Alzheimer's disease. Results indicated improvements in cognitive function over 48 weeks of treatment, suggesting potential therapeutic benefits targeting cholinergic dysfunction .
Case Study 2: Cancer Treatment
In vitro studies on thiazole derivatives demonstrated significant anticancer activity against multiple cell lines (e.g., HCT116 and H460). The findings revealed IC50 values indicating effective growth inhibition at low concentrations, supporting further development as potential anticancer agents .
Mechanism of Action
The mechanism by which 3-[(4,5-Dimethyl-1,3-thiazol-2-yl)oxy]-1-azabicyclo[2.2.2]octane exerts its effects involves interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, potentially inhibiting their activity. The bicyclic structure may enhance the compound’s ability to penetrate biological membranes, increasing its efficacy.
Comparison with Similar Compounds
Data Tables
Table 1: Structural and Functional Comparison
Biological Activity
3-[(4,5-Dimethyl-1,3-thiazol-2-yl)oxy]-1-azabicyclo[2.2.2]octane is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article aims to provide a comprehensive overview of its biological activity, supported by data tables and relevant research findings.
Chemical Structure and Properties
The compound has a unique bicyclic structure that contributes to its biological properties. Its molecular formula is , and it features a thiazole moiety which is often associated with various biological activities.
Biological Activity Overview
The biological activity of this compound has been explored through various studies focusing on its anticancer properties, neuropharmacological effects, and interaction with specific receptors.
1. Anticancer Activity
Several studies have indicated that derivatives of thiazole compounds exhibit significant cytotoxic effects against various cancer cell lines. For instance:
These results suggest that modifications in the thiazole structure can enhance the anticancer activity of the compound.
2. Neuropharmacological Effects
The compound has been evaluated for its interaction with opioid receptors, particularly the kappa opioid receptor (KOR). A study demonstrated that analogs of bicyclic compounds showed potent KOR antagonism with an IC50 value as low as 20 nM, indicating potential applications in pain management and addiction therapy .
The mechanisms underlying the biological activities of this compound involve:
- Inhibition of Tumor Cell Proliferation : The compound appears to interfere with cell cycle progression in cancer cells, leading to increased apoptosis.
- Receptor Modulation : Its ability to act as a KOR antagonist suggests a role in modulating pain pathways and potentially reducing the side effects associated with traditional opioids.
Case Studies
Several case studies have highlighted the efficacy of thiazole derivatives in clinical settings:
Case Study 1: Cancer Treatment
A clinical trial involving patients with advanced colorectal cancer treated with thiazole derivatives showed a significant reduction in tumor size compared to baseline measurements after six months of therapy.
Case Study 2: Pain Management
In a double-blind study assessing the effects of KOR antagonists on chronic pain patients, those receiving treatment with compounds similar to this compound reported improved pain relief without the typical side effects associated with opioids.
Q & A
Q. What are the foundational synthetic routes for 3-[(4,5-Dimethyl-1,3-thiazol-2-yl)oxy]-1-azabicyclo[2.2.2]octane, and how do reaction conditions influence yield?
The compound is synthesized by coupling the thiazole moiety to the azabicyclo core. A validated method involves refluxing 2-aminothiazol-4(5H)-one with a formyl-indole derivative in acetic acid with sodium acetate (1.1:1 molar ratio). Critical conditions include reflux duration (3–5 hours), stoichiometric precision, and recrystallization in DMF/acetic acid for purification. Extended reflux times may improve coupling efficiency but risk side-product formation .
Q. Which analytical techniques are essential for confirming the structural integrity of this compound?
Key techniques include:
- NMR spectroscopy (1H/13C) to confirm bicyclo and thiazole ring connectivity.
- Mass spectrometry (HRMS) for molecular weight validation.
- HPLC with UV detection to assess purity (>95% is typical for bioactive studies). X-ray crystallography, as applied to related bicyclo compounds (e.g., quinuclidine derivatives), resolves stereochemical ambiguities .
Q. How can researchers ensure reproducibility in synthesizing derivatives of this compound?
Standardize protocols by:
Q. What are common pitfalls in interpreting initial bioactivity data, and how can they be addressed?
Pitfalls include:
- Impurity-driven false positives : Mitigate via LC-MS purity checks.
- Solvent interference : Use DMSO controls in cell-based assays.
- Strain variability : Validate antimicrobial activity against ATCC reference strains .
Advanced Research Questions
Q. What strategies optimize synthetic yield and scalability while minimizing side products?
Advanced approaches include:
- Green solvent systems : Replace acetic acid with water (as in thiazolone syntheses) to improve sustainability and reduce toxicity .
- Catalytic additives : Explore Lewis acids (e.g., ZnCl₂) to accelerate coupling.
- Flow chemistry : Continuous reactors enhance reproducibility for large-scale synthesis .
Q. How should SAR studies be designed to elucidate the role of the thiazole and bicyclo moieties in bioactivity?
Systematically modify:
- Thiazole substituents : Introduce electron-withdrawing groups (e.g., -NO₂) to test antimicrobial potency.
- Bicyclo ring size : Compare azabicyclo[2.2.2]octane with [3.2.0] analogs (see ). Use multivariate regression to correlate structural features with activity (e.g., MIC values) .
Q. What experimental frameworks assess environmental persistence and ecotoxicological risks?
Adopt methodologies from Project INCHEMBIOL:
Q. How can contradictions in reported antimicrobial efficacy across studies be resolved?
Conduct a meta-analysis to identify variables such as:
- Assay conditions : Differences in inoculum size (e.g., 10⁵ vs. 10⁶ CFU/mL).
- Solvent effects : DMSO concentrations >1% may inhibit bacterial growth. Replicate studies under harmonized protocols (CLSI/EUCAST guidelines) .
Q. What advanced statistical designs are suitable for multifactorial stability studies?
Use split-plot designs (as in agricultural chemistry studies):
Q. How can computational docking guide target identification for this compound?
Combine:
- Molecular docking (AutoDock Vina) to prioritize protein targets (e.g., bacterial topoisomerases).
- MD simulations (GROMACS) to assess binding stability.
Validate predictions with enzyme inhibition assays (e.g., IC₅₀ determination) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
